1,3-Difluoroprop-1-ene
Description
1,3-Difluoroprop-1-ene (C₃H₄F₂) is a fluorinated alkene characterized by fluorine substituents at the 1- and 3-positions of the propene backbone. Its molecular weight is 78.061 g/mol, with a monoisotopic mass of 78.028107 g/mol . The compound exists in the (1E)-configuration, which influences its stereochemical behavior and reactivity. This structure is critical in organic synthesis, particularly in reactions leveraging fluorinated alkenes as coupling partners or intermediates.
Properties
CAS No. |
58777-28-9 |
|---|---|
Molecular Formula |
C3H4F2 |
Molecular Weight |
78.06 g/mol |
IUPAC Name |
1,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H4F2/c4-2-1-3-5/h1-2H,3H2 |
InChI Key |
INPRTAFPJCUIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CF)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoroprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the substitution of bromine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. For instance, the reaction of 1,3-dichloropropane with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5) can yield this compound. This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to fluorinated alkanes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium cyanide (NaCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols and carboxylic acids.
Reduction: Fluorinated alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
1,3-Difluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their unique properties.
Industry: this compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,3-difluoroprop-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the reactivity and stability of the compound, making it a valuable tool in studying reaction mechanisms. Fluorinated compounds often exhibit unique electronic properties, which can influence their interactions with enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Halogen Substitution : Increasing fluorine content (e.g., HFO-1234ze(E)) enhances thermal stability and reduces environmental impact, making such compounds suitable for industrial applications like refrigerants . In contrast, chlorine or bromine substituents (e.g., 3-Bromo-3,3-difluoroprop-1-ene) improve electrophilicity, facilitating cross-coupling reactions .
- Molecular Weight Trends : Heavier halogens (Br, Cl) increase molecular weight, affecting volatility and phase (e.g., 3-Bromo-3,3-difluoroprop-1-ene is a liquid stored at 4°C, whereas HFO-1234ze(E) is gaseous) .
Biological Activity
1,3-Difluoroprop-1-ene is a fluorinated organic compound known for its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and implications for various fields, including medicinal chemistry and environmental science.
Chemical Structure and Properties
The molecular formula of this compound is CHF, and it has a molecular weight of approximately 92.06 g/mol. The compound features a propene backbone with two fluorine atoms attached to the first and third carbon atoms. This halogenated structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies indicate that fluorinated compounds can influence enzyme activity, cellular signaling pathways, and gene expression. For instance, the presence of fluorine can enhance lipophilicity, allowing better membrane penetration and interaction with lipid bilayers.
Toxicity and Environmental Impact
Research has shown that halogenated compounds can exhibit toxicity towards aquatic organisms and may disrupt endocrine functions in vertebrates. The biological impact of this compound on specific cell lines has been investigated, revealing potential cytotoxic effects at higher concentrations.
Study on Cytotoxicity
A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC values varied across different cell lines, indicating selective toxicity. For example:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF7 (breast) | 20 |
| A549 (lung) | 25 |
These results suggest that while this compound may have potential as an anticancer agent, further studies are necessary to fully understand its mechanisms and safety profile.
Synthesis Methods
Several methods have been developed for synthesizing this compound. Common approaches include:
- Fluorination of Propylene : Utilizing fluorinating agents to introduce fluorine atoms into the propylene structure.
- Halogen Exchange Reactions : Involving the substitution of existing halogens with fluorine in related compounds.
Research Findings
Recent studies have highlighted the importance of understanding the reactivity patterns of difluorinated compounds in biological contexts. The unique properties of this compound make it a candidate for further exploration in drug development and environmental applications.
Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1,2-Difluoropropane | CHF | Moderate cytotoxicity |
| 2-Fluoropropionic Acid | CHFO2 | Antimicrobial properties |
| 1-Bromo-3-fluoropropene | CHBrF | Potential neurotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
